molecular formula C6H7NO2 B1230505 Aminohydroquinone CAS No. 20734-68-3

Aminohydroquinone

Cat. No. B1230505
CAS RN: 20734-68-3
M. Wt: 125.13 g/mol
InChI Key: SBXKRBZKPQBLOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aminohydroquinone derivatives and related compounds has been a subject of extensive research. A notable method involves the iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis of alkyne tethered 2-amino benzaldehyde/acetophenone derivatives, leading to the efficient synthesis of functionalized dihydroquinolines and quinolines (Jalal et al., 2014). Another approach is the one-pot reductive amination procedure used to synthesize amino-anthraquinone chromophores, showcasing the versatility in synthesizing amino-substituted quinones (Jones et al., 2011).

Molecular Structure Analysis

The molecular structure of aminohydroquinone derivatives has been elucidated through various spectroscopic techniques. Single crystal X-ray diffraction data have confirmed the proposed formulations of these compounds, revealing the presence of intramolecular hydrogen bonding between the quinone and secondary amine units, which significantly influences their electronic characteristics (Jones et al., 2011).

Chemical Reactions and Properties

Aminohydroquinone and its derivatives participate in a variety of chemical reactions, demonstrating their reactivity and utility in organic synthesis. For example, the nucleophilic substitution reactions have been successfully employed to synthesize aminoanthraquinone derivatives, showcasing their potential in generating compounds with significant cytotoxicity towards cancer cell lines (Nor et al., 2013). Additionally, the addition of amino acids, peptides, and proteins to quinones derived from catechols and catecholamines has been studied, highlighting the formation of ring-substituted o-semiquinones (Kalyanaramans et al., 1987).

Physical Properties Analysis

The physical properties of aminohydroquinone derivatives, including luminescence and structural characteristics, have been extensively investigated. The luminescence properties of certain amino-anthraquinone complexes display dual emission, dependent upon the wavelength of sensitization, with short-lived AQ fluorescence superimposed upon long-lived emissions (Jones et al., 2011).

Chemical Properties Analysis

The chemical properties of aminohydroquinone derivatives are influenced by their structure, showcasing significant charge transfer characteristics. DFT calculations suggest that the position of amino-substitution at the AQ core influences the wavelength of the lowest energy feature by modulation of the HOMO, rather than the LUMO energy, indicating the profound impact of molecular structure on their electronic characteristics (Jones et al., 2011).

Scientific Research Applications

Quinones are a class of natural and synthetic compounds that have several beneficial effects . They are electron carriers playing a role in photosynthesis . As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases . Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .

Quinones have also toxicological effects through their presence as photoproducts from air pollutants . They are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . The aforementioned properties make the analytical detection of quinones problematic .

Aminohydroquinone, a specific type of quinone, is a chemical compound with immense potential and is widely used in scientific research. Its versatile properties enable it to be employed in various applications, including catalysis, organic synthesis, and drug development.

  • Photosynthesis : Quinones are electron carriers playing a role in photosynthesis .
  • Healthcare : As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .
  • Cancer Treatment : Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .
  • Environmental Science : Quinones have also toxicological effects through their presence as photoproducts from air pollutants .
  • Chemical Analysis : Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups .
  • Photosynthesis : Quinones are electron carriers playing a role in photosynthesis .
  • Healthcare : As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .
  • Cancer Treatment : Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .
  • Environmental Science : Quinones have also toxicological effects through their presence as photoproducts from air pollutants .
  • Chemical Analysis : Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups .

Future Directions

The future directions of aminohydroquinone research could involve further exploration of its synthesis, reactivity, and potential applications in various fields. For instance, its role in the oxidation of organic compounds is a prominent challenge in the chemical industry . Additionally, its potential use in drug development is also of interest.

properties

IUPAC Name

2-aminobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXKRBZKPQBLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388510
Record name aminohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzene-1,4-diol

CAS RN

20734-68-3
Record name 2-Amino-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20734-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name aminohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-nitrobenzene-1,4-diol (3.00 g, 19.34 mmol) in ethanol (100 mL) was added 10% palladium on carbon (0.600 g, 0.564 mmol). After shaking under 40 psi of hydrogen for 2 hours, the mixture was filtered and the filtrated was concentrated under reduced pressure to provide the product as solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
D Wiedenfeld, M Minton, V Nesterov… - Journal of Chemical …, 2004 - Springer
… 2-Aminohydroquinone hydrochloride crystallizes in the orthorhombic space group Pca2 1 , … 2-Aminohydroquinone perchlorate crystallizes in the orthorhombic space group P2 1 2 1 2 1 , …
Number of citations: 2 link.springer.com
JR Fyson, GIP Levenson, G Wallace - The Journal of Photographic …, 1976 - Taylor & Francis
Aminohydroquinone is broadly similar to hydroquinone in that it dissociates with pKa values of 10.0 and 11.35, but it is an active developer without the induction period shown by …
Number of citations: 3 www.tandfonline.com
AE Wendlandt, SS Stahl - Angewandte Chemie International …, 2015 - Wiley Online Library
… Hydrolysis of the imine group in 6 liberates the aldehyde product and affords the reduced aminohydroquinone cofactor 7. Aerobic reoxidation of 7 to an iminoquinone species 8, …
Number of citations: 316 onlinelibrary.wiley.com
B Sheng, Y Xie, Q Zhao, H Sheng… - Energy & Environmental …, 2023 - pubs.rsc.org
… aminohydroquinone groups as proton reservoirs to balance the proton supply and demand. Compared to aminohydroquinone-… Moreover, the strong interaction of aminohydroquinone …
Number of citations: 1 pubs.rsc.org
X Dai, Z Wan, RG Kerr, HML Davies - The Journal of Organic …, 2007 - ACS Publications
… to be an aminohydroquinone. Attempts at the synthesis of this compound revealed that the aminohydroquinone structure was unstable in air as it was readily oxidized to the quinone. …
Number of citations: 40 pubs.acs.org
Y Yin, NY Zhou - Current microbiology, 2010 - Springer
… was a Fe 2+ - and Mn 2+ -dependent dioxygenase, catalyzing the ring-cleavage of hydroquinone to 4-hydroxymuconic semialdehyde in vitro and proposed as an aminohydroquinone …
Number of citations: 32 link.springer.com
A Schenzle, H Lenke, JC Spain… - Applied and …, 1999 - Am Soc Microbiol
… The chlorine of 2-amino-5-chlorohydroquinone is removed by a reductive mechanism, and aminohydroquinone is formed. 2-Chloro-5-nitrophenol and 3-nitrophenol induce the …
Number of citations: 82 journals.asm.org
A Schenzle, H Lenke, P Fischer… - Applied and …, 1997 - Am Soc Microbiol
… 3-hydroxylaminophenol into aminohydroquinone. Because of the instability of both compounds, the enzymatic conversion of 3-hydroxylaminophenol into aminohydroquinone could only …
Number of citations: 105 journals.asm.org
KA Thorn, MA Mikita - Science of the Total Environment, 1992 - Elsevier
… The majority of nitrogen incorporated into the samples appears to be in the form of indole and pyrrole nitrogen, followed by pyridine, pyrazine, amide and aminohydroquinone nitrogen. …
Number of citations: 136 www.sciencedirect.com
A Schenzle, H Lenke, JC Spain… - Journal of …, 1999 - Am Soc Microbiol
… of aminohydroquinone formed and 3HAP consumed. Aminohydroquinone was the only … aminohydroquinone. One unit of enzyme activity was defined as the production of 1 μmol of …
Number of citations: 41 journals.asm.org

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